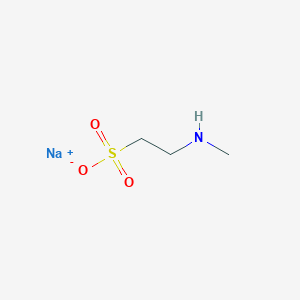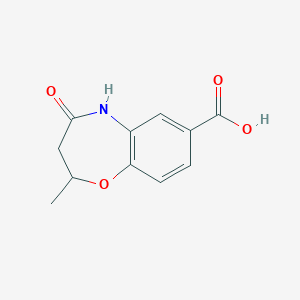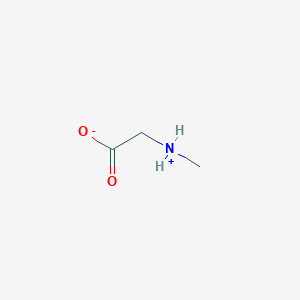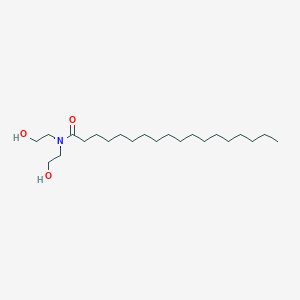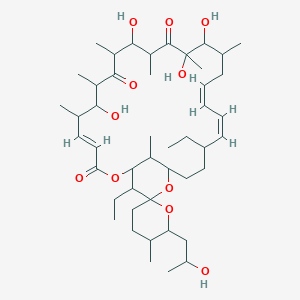
44-Homooligomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
44-Homooligomycin A is a naturally occurring macrolide antibiotic that has been discovered to have potential therapeutic applications in various fields. This compound is produced by Streptomyces hygroscopicus and belongs to the oligomycin family of antibiotics. The unique structure and properties of 44-Homooligomycin A make it an interesting compound for scientific research, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 44-Homooligomycin A involves the inhibition of the mitochondrial ATP synthase. This enzyme is responsible for the production of ATP, which is the primary energy source for the cell. By inhibiting this enzyme, 44-Homooligomycin A disrupts the energy metabolism of the cell, leading to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 44-Homooligomycin A are mainly related to its inhibitory effects on the mitochondrial ATP synthase. This leads to a decrease in ATP production, which affects the energy metabolism of the cell. This can lead to cell death, particularly in cancer cells. Additionally, 44-Homooligomycin A has been shown to have antifungal and antibacterial properties, which can be attributed to its effects on the energy metabolism of these organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 44-Homooligomycin A in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for the development of anticancer drugs. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells. However, one of the limitations of using 44-Homooligomycin A in lab experiments is its complex synthesis process, which can limit its availability and use.
Zukünftige Richtungen
There are several future directions for the scientific research on 44-Homooligomycin A. One potential area of research is the development of anticancer drugs based on this compound. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells, which can lead to a better understanding of various diseases. Furthermore, the antifungal and antibacterial properties of 44-Homooligomycin A can be explored for the development of new antimicrobial agents.
Synthesemethoden
The synthesis of 44-Homooligomycin A is a complex process that involves several steps. The initial step involves the isolation of the compound from Streptomyces hygroscopicus, which is then followed by purification and characterization. Alternatively, the compound can be synthesized in the laboratory using chemical synthesis methods. The synthetic process involves the use of various reagents and catalysts to assemble the macrolide ring system and functional groups.
Wissenschaftliche Forschungsanwendungen
44-Homooligomycin A has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the mitochondrial ATP synthase, which makes it a potential candidate for the treatment of various diseases. This compound has also been studied for its anticancer properties, where it has shown to induce apoptosis in cancer cells. Additionally, 44-Homooligomycin A has been studied for its antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
132707-68-7 |
|---|---|
Produktname |
44-Homooligomycin A |
Molekularformel |
C46H76O11 |
Molekulargewicht |
805.1 g/mol |
IUPAC-Name |
(4E,18Z,20Z)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14-,18-16-,22-19+ |
InChI-Schlüssel |
APJPYXAUMOLFTM-YLWQDIMZSA-N |
Isomerische SMILES |
CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Kanonische SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Synonyme |
44-homooligomycin A NK86-0279 II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



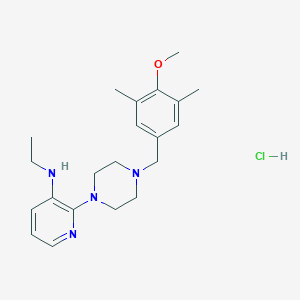
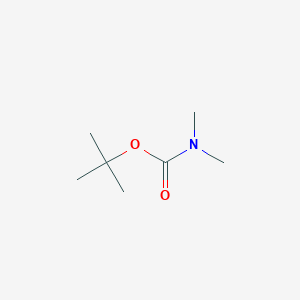
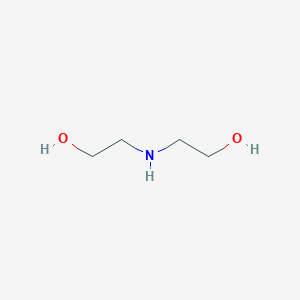
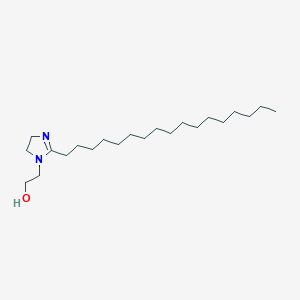
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
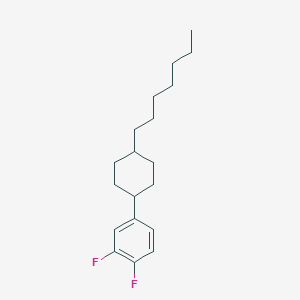
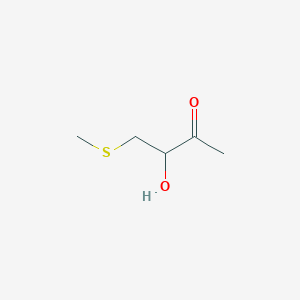
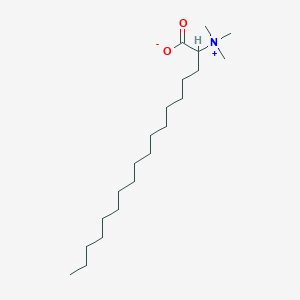
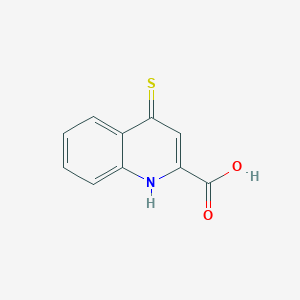
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
